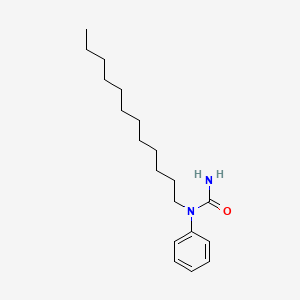
Samarium--tungsten (1/6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium–tungsten (1/6) is a compound formed by the combination of samarium and tungsten in a specific ratio. Samarium is a rare-earth element with the atomic number 62, known for its unique magnetic and catalytic properties . Tungsten, on the other hand, is a transition metal with the atomic number 74, renowned for its high melting point and density . The combination of these two elements results in a compound with distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of high-purity samarium involves vacuum reduction-distillation of samarium oxide with a non-volatile reductant such as lanthanum or cerium metal at high temperatures . This method ensures the reduction of samarium oxide to metallic samarium with high purity. Tungsten is typically obtained through the reduction of tungsten oxide with hydrogen or carbon at high temperatures .
Industrial Production Methods
In industrial settings, samarium is produced by reducing samarium oxide with lanthanum metal, followed by vacuum distillation to achieve high purity . Tungsten is industrially produced by reducing tungsten oxide with hydrogen in a rotary furnace . The combination of samarium and tungsten in the desired ratio can be achieved through controlled alloying processes.
Chemical Reactions Analysis
Types of Reactions
Samarium–tungsten (1/6) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Samarium reacts with halogens to form samarium halides, while tungsten forms tungsten halides under similar conditions . The compound can also undergo oxidation to form oxides of samarium and tungsten .
Common Reagents and Conditions
Common reagents used in the reactions of samarium–tungsten (1/6) include halogens (e.g., chlorine, bromine), hydrogen, and oxygen . The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from the reactions of samarium–tungsten (1/6) include samarium halides, tungsten halides, and oxides of both elements .
Scientific Research Applications
Samarium–tungsten (1/6) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of samarium–tungsten (1/6) involves its interaction with molecular targets and pathways in various applications. In medical applications, samarium targets sites of new bone formation, concentrating in regions with metastatic tumors and providing pain relief through radiation . In catalytic applications, the compound facilitates chemical reactions by lowering the activation energy and providing a suitable surface for the reactions to occur .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to samarium–tungsten (1/6) include other samarium and tungsten compounds such as samarium-cobalt, samarium-iron, and tungsten-carbide .
Uniqueness
Samarium–tungsten (1/6) is unique due to its combination of rare-earth and transition metal properties. This combination results in a compound with high thermal stability, unique magnetic properties, and valuable catalytic activity . The specific ratio of samarium to tungsten also contributes to its distinct characteristics, making it suitable for specialized applications in various fields.
Properties
CAS No. |
62975-09-1 |
|---|---|
Molecular Formula |
SmW6 |
Molecular Weight |
1253.4 g/mol |
IUPAC Name |
samarium;tungsten |
InChI |
InChI=1S/Sm.6W |
InChI Key |
XYFIRCWEKHELIL-UHFFFAOYSA-N |
Canonical SMILES |
[Sm].[W].[W].[W].[W].[W].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-(2,4-Dioxo-3-azaspiro[5.5]undecan-3-yl)benzoic acid](/img/structure/B14520061.png)

![2-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14520070.png)

